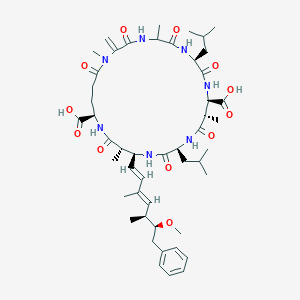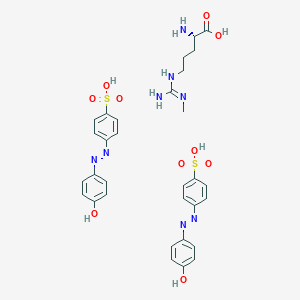
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate), commonly known as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS). It is a chemical compound that has been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Wirkmechanismus
L-NIO is a potent inhibitor of nitric oxide synthase (N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate)), which is the enzyme responsible for the production of nitric oxide. L-NIO inhibits N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) by binding to the enzyme's active site and blocking the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
L-NIO has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and inhibit tumor growth. L-NIO has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using L-NIO in lab experiments is its potency as an inhibitor of nitric oxide synthase. This allows researchers to study the effects of NO on various physiological and pathological processes. However, L-NIO has some limitations, including its potential toxicity and the fact that it can inhibit both neuronal and endothelial N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Zukünftige Richtungen
There are several future directions for research involving L-NIO. One area of research is the development of more specific inhibitors of N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) that can target specific isoforms of the enzyme. Another area of research is the investigation of the role of NO in various diseases, including cancer and neurodegenerative diseases. Additionally, there is a need for more research on the potential side effects of L-NIO and other N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) inhibitors.
Synthesemethoden
L-NIO can be synthesized using various methods, but the most common method involves the reaction of L-ornithine with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the presence of sodium borohydride. The resulting product is then reacted with 4-(4-aminophenylazo)benzenesulfonic acid to form L-NIO bis(4-((4-hydroxyphenyl)azo)benzenesulfonate).
Wissenschaftliche Forschungsanwendungen
L-NIO has been widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes. It has been used to investigate the role of NO in cardiovascular diseases, inflammation, and cancer. L-NIO has also been used to study the effects of NO on neuronal function and neurotransmission.
Eigenschaften
CAS-Nummer |
149017-67-4 |
|---|---|
Produktname |
N5-(Imino(methylamino)methyl)-L-ornithine bis(4-((4-hydroxyphenyl)azo)benzenesulfonate) |
Molekularformel |
C31H36N8O10S2 |
Molekulargewicht |
744.8 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C7H16N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-7(9)11-4-2-3-5(8)6(12)13/h2*1-8,15H,(H,16,17,18);5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t;;5-/m..0/s1 |
InChI-Schlüssel |
MRACNWHMFHEVOM-BYOYUIHVSA-N |
Isomerische SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
SMILES |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Kanonische SMILES |
CN=C(N)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Synonyme |
MA(HBS) monomethylarginine di-(4-hydroxyazobenzene-4'-sulfonate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



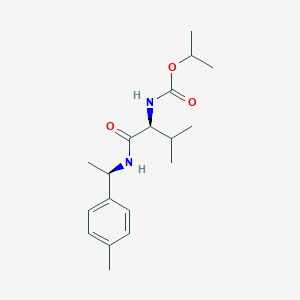
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
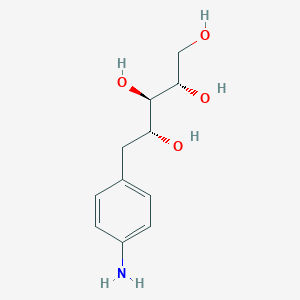

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
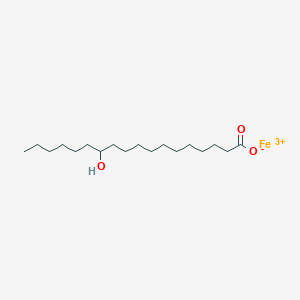
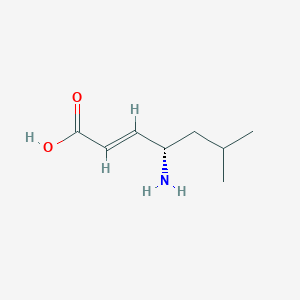
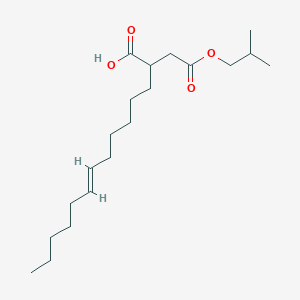
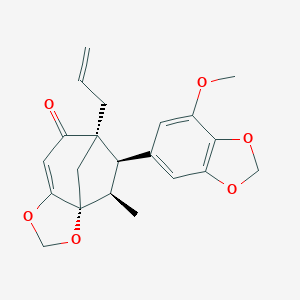
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
